Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
Description
Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- (CAS: 828920-91-8) is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a thiazolyl ring substituted with a pyrrolidinyl group at the 5-position. Its molecular formula is C₁₃H₁₅N₃O₂S₂ (molar mass: 309.41 g/mol) . This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
CAS No. |
828920-91-8 |
|---|---|
Molecular Formula |
C13H15N3O2S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,11-6-2-1-3-7-11)15-13-14-10-12(19-13)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) |
InChI Key |
WLYOFNNCFSALGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Intermediate
The thiazole ring bearing the 1-pyrrolidinyl substituent is commonly synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or related thioamide precursors.
- For example, a 2-bromo ketone intermediate can be reacted with thiourea to form the thiazole ring through nucleophilic substitution and cyclization under reflux in ethanol or other suitable solvents.
- The pyrrolidinyl substituent can be introduced either by using a pyrrolidine-containing starting material or by nucleophilic substitution on a halogenated thiazole intermediate.
Formation of Benzenesulfonamide Moiety
The benzenesulfonamide group is typically introduced by reacting the thiazolyl amine intermediate with benzenesulfonyl chloride under basic conditions:
- The thiazolyl amine is dissolved in dry pyridine or another suitable base.
- Benzenesulfonyl chloride is added dropwise, and the mixture is stirred at room temperature for several hours.
- The reaction mixture is then quenched with diluted acid (e.g., HCl) to precipitate the sulfonamide product.
- The crude product is purified by recrystallization or flash chromatography to yield the target compound.
General Synthetic Procedure Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of α-bromo ketone | React ketone with bromine in acetic acid or DCM under reflux | Formation of α-bromo ketone intermediate |
| 2. Thiazole ring formation | React α-bromo ketone with thiourea in ethanol, reflux 4-6 h | Cyclization to form 2-aminothiazole derivative |
| 3. Introduction of pyrrolidinyl group | Nucleophilic substitution with pyrrolidine or use of pyrrolidine-substituted ketone | Installation of 1-pyrrolidinyl substituent at 5-position |
| 4. Sulfonamide formation | React thiazolyl amine with benzenesulfonyl chloride in pyridine, stir 5 h at RT | Formation of benzenesulfonamide linkage |
| 5. Purification | Acid quench, filtration, recrystallization or chromatography | Isolation of pure Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- |
Reaction Conditions and Yields
- Typical yields for the thiazole formation step range from 60% to 85%, depending on the substrate and reaction time.
- Sulfonamide formation generally proceeds with yields of 70% to 90% under mild conditions.
- Reaction temperatures are usually maintained between room temperature and reflux (50–80 °C) depending on the step.
- Solvents such as ethanol, dichloromethane, and pyridine are commonly used.
Analytical Characterization
- Melting Point: Determined by micro-melting point apparatus, uncorrected.
- Infrared Spectroscopy (FTIR): Characteristic sulfonamide S=O stretching bands around 1150–1350 cm⁻¹; N–H stretching near 3200–3400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of thiazole, pyrrolidinyl, and sulfonamide protons and carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight confirms compound identity.
- Chromatography: Flash chromatography or recrystallization used for purification.
Research Findings and Notes
- The combination of thiazole and sulfonamide moieties is known to enhance biological activity, particularly antibacterial and enzyme inhibitory properties.
- The pyrrolidinyl substituent at the 5-position of thiazole influences solubility and binding affinity in biological assays.
- The synthetic route is adaptable to various substituted benzenesulfonyl chlorides, allowing structural diversification.
- Reaction monitoring by TLC and spectroscopic methods ensures high purity and yield.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Bromo ketone formation | Ketone, Br2, AcOH or DCM | Reflux, 2–5 h | 70–85 | Controlled bromination |
| 2 | Thiazole ring cyclization | α-Bromo ketone, thiourea | Reflux in ethanol, 4–6 h | 60–80 | Formation of 2-aminothiazole |
| 3 | Pyrrolidinyl substitution | Pyrrolidine or substituted ketone | Room temp or reflux, 3–5 h | 65–80 | Nucleophilic substitution |
| 4 | Sulfonamide formation | Thiazolyl amine, benzenesulfonyl chloride, pyridine | RT, 5 h | 70–90 | Mild conditions, acid quench |
| 5 | Purification | Recrystallization or chromatography | Ambient | — | Ensures product purity |
Chemical Reactions Analysis
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonamide derivatives are well-known for their role as pharmacological agents. The compound N-[5-(1-pyrrolidinyl)-2-thiazolyl]- has been investigated for its potential as a therapeutic agent targeting specific diseases.
- Anticancer Activity : Research indicates that benzenesulfonamide derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression. A study demonstrated that certain benzenesulfonamide-substituted compounds exhibited significant anticancer activity against solid tumors by selectively inhibiting COX-2, making them potential candidates for cancer therapy .
- Neurological Disorders : The compound has shown promise in treating sodium channel-mediated conditions such as epilepsy. Its ability to modulate sodium channels suggests potential applications in managing seizure disorders .
Antimicrobial Applications
The compound's structural characteristics contribute to its antimicrobial properties, making it a subject of interest in the development of new antibiotics.
- Bacterial Inhibition : Studies have reported that derivatives of benzenesulfonamide exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain substituted thiazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Acinetobacter xylosoxidans, indicating their effectiveness as antimicrobial agents .
- Combination Therapies : Research has also explored the synergistic effects of benzenesulfonamide derivatives when used in combination with cell-penetrating peptides, enhancing their efficacy against resistant bacterial strains .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the use of benzenesulfonamide derivatives in therapeutic contexts.
- Molecular Interactions : Molecular docking studies have indicated that these compounds can interact favorably with target proteins involved in metabolic pathways, such as carbonic anhydrase IX. This selectivity suggests their potential for targeted therapy with reduced side effects compared to traditional drugs .
- Predictive ADMET Studies : Predictive studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) have shown favorable pharmacokinetic properties for these compounds, further supporting their viability as drug candidates .
Mechanism of Action
The antibacterial activity of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to cell lysis and death . Additionally, the compound may form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects .
Comparison with Similar Compounds
Structural Comparison
The following table compares Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- with four structural analogs:
Functional and Pharmacological Differences
Enzyme Inhibition: Ro 61-8048 is a well-documented inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway linked to neurodegenerative diseases . The nitro-phenyl and dimethoxy groups enhance its binding to KMO. In contrast, the target compound’s pyrrolidinyl-thiazolyl substituent may favor interactions with other enzymes, such as kinases or carbonic anhydrases, common targets for sulfonamides.
Carcinogenicity: N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide and its acetamide analog are potent carcinogens, inducing bladder and stomach tumors in rodents . The nitro-furyl group is critical for this activity, acting as a toxicophore via metabolic activation to DNA-reactive intermediates. The target compound and analogs in the table lack the nitro-furyl moiety, suggesting a safer toxicological profile.
Structural-Activity Relationships (SAR): Pyrrolidinyl vs. Nitro Groups: Pyrrolidinyl substituents (as in the target compound) are often associated with improved solubility and receptor binding, whereas nitro groups (e.g., in carcinogens) correlate with metabolic toxicity. Chloro and Methyl Substituents: The chloro derivative (CAS 71933-37-4) and 4-methyl analog (CAS 955670-67-4) may exhibit enhanced pharmacokinetic properties, such as prolonged half-life, due to increased lipophilicity .
Key Research Findings
Carcinogenic Analogs: Feeding N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide to rats for 46 weeks caused bladder carcinomas in 100% of subjects . Similarly, mice developed leukemia and stomach tumors when exposed to its acetamide derivative . These findings underscore the critical role of the nitro-furyl-thiazolyl structure in carcinogenesis, absent in the target compound .
Biological Activity
Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- (CAS No. 828920-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Benzenesulfonamide Derivatives
Benzenesulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The incorporation of the thiazole and pyrrolidine moieties in this specific compound enhances its pharmacological profile.
The biological activity of benzenesulfonamide derivatives often involves their interaction with various molecular targets:
- Antibacterial Activity : The compound may inhibit bacterial growth by interfering with folate synthesis or disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase enzymes or other inflammatory mediators.
- Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance, suggesting a role in cardiovascular health management .
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to N-[5-(1-pyrrolidinyl)-2-thiazolyl]-. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-tert-butyl derivative | 3.9 | Staphylococcus aureus |
| Isopropyl derivative | 3.9 | Achromobacter xylosoxidans |
| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl | 6.72 | Escherichia coli |
| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl | 6.63 | Staphylococcus aureus |
These results indicate strong activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential for therapeutic applications in treating infections .
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various benzenesulfonamide derivatives, it was found that:
| Compound | Inhibition (%) at 3h |
|---|---|
| 4a | 94.69 |
| 4c | 89.66 |
| 4d | 87.83 |
These compounds exhibited significant inhibition of carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents .
Case Studies
- Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain benzenesulfonamide derivatives significantly decreased perfusion pressure and coronary resistance. The most notable effects were observed with the compound 4-(2-aminoethyl)-benzenesulfonamide, which showed a time-dependent decrease in perfusion pressure compared to controls .
- Antibacterial Evaluation : Another investigation focused on a series of thiazole-based benzenesulfonamides, revealing that modifications at specific positions on the thiazole ring could enhance antibacterial potency against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing N-[5-(1-pyrrolidinyl)-2-thiazolyl]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a thiazole derivative with a benzenesulfonamide precursor. For example, thiazole intermediates can be synthesized via cyclocondensation of thioureas with α-halo ketones, followed by sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of thiazole to sulfonyl chloride) and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >85% purity .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazolyl-pyrrolidinyl linkage and sulfonamide group. For instance, the ¹H NMR spectrum should show characteristic peaks for the pyrrolidinyl protons (δ 1.8–2.2 ppm) and thiazole protons (δ 7.5–8.0 ppm). Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.1). FT-IR spectroscopy verifies sulfonamide S=O stretching (1350–1150 cm⁻¹) .
Q. What are the primary biological targets of this compound in preclinical studies?
- Methodological Answer : Benzenesulfonamide derivatives are often screened against enzymes like carbonic anhydrase (CA) isoforms or kinase targets. For example, structural analogs have shown inhibitory activity against CA-II (IC₅₀ = 12–18 nM) via zinc-binding sulfonamide interactions. In vitro assays (e.g., fluorometric or colorimetric enzyme inhibition) are conducted at pH 7.4, with controls for non-specific binding .
Advanced Research Questions
Q. How does the pyrrolidinyl-thiazolyl moiety influence selectivity toward enzyme targets, and what computational methods support this analysis?
- Methodological Answer : The pyrrolidinyl group enhances lipophilicity and membrane permeability, while the thiazole ring participates in π-π stacking with enzyme active sites. Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. For instance, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values for CA-II inhibition. Substituent modifications (e.g., replacing pyrrolidine with piperidine) reduce selectivity due to steric clashes .
Q. How can researchers resolve contradictions in solubility and bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) and aggregation tendencies. Use dynamic light scattering (DLS) to assess colloidal stability. For bioactivity, validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For example, a compound with poor aqueous solubility (<10 µM) may show false-negative results in cell-based assays unless formulated with cyclodextrin derivatives .
Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?
- Methodological Answer : Transition from batch to flow chemistry improves scalability. Key steps include:
- Catalyst optimization : Use immobilized catalysts (e.g., Pd/C for coupling reactions) to enhance recyclability.
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers.
- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress to minimize impurities .
Q. How do structural analogs of this compound perform in structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer : SAR studies require systematic substitution at the benzenesulfonamide and thiazolyl positions. For example:
- Benzenesulfonamide para-substitution : Electron-withdrawing groups (e.g., -NO₂) enhance kinase binding (Kd = 0.8 µM vs. 2.3 µM for -OCH₃).
- Thiazolyl modifications : Replacing pyrrolidine with morpholine reduces off-target effects by 40%. Data from kinase profiling panels (e.g., Eurofins) validate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
